molecular formula C11H15BrN2O B8316474 N'-(3-bromo-2-methylphenyl)isobutyrohydrazide

N'-(3-bromo-2-methylphenyl)isobutyrohydrazide

Cat. No. B8316474
M. Wt: 271.15 g/mol
InChI Key: RCXDMULPSOJFNA-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

A mixture of N′-(3-bromo-2-methylphenyl)isobutyrohydrazide (1.14 g, 4.23 mmol) and CaH (0.356 g, 8.46 mmol) in 1,2,3,4-tetrahydronaphthalene (10 mL) was heated to 200° C., and stirred at 200° C. for 17 h. The mixture was cooled to 0° C. and to the mixture was added water (1.63 mL) and MeOH (1.63 mL) slowly. At 0° C. the PH of the mixture was adjusted to PH1 by adding conc. HCl. The mixture then was heated to reflux for 1 h. The reaction mixture was cooled to rt, and NaOH (3N) was added to the mixture, adjusting to pH 5. The resultant mixture was diluted with EtOAc, washed with water and brine, dried and concentrated. Purification of the residue by flash chromatography over silica gel, using 30% EtOAc in hexane, gave 6-bromo-3,3,7-trimethylindolin-2-one. 1H-NMR (DMSO-d6) δ 10.58 (1H, s), 7.21 (1H, d, J=8.0 Hz), 7.07 (1H, d, J=8.0 Hz), 2.27 (3H, s), 1.24 (6H, s). Mass Spectrum (ESI) m/e=254.0 (M+1).
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
CaH
Quantity
0.356 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.63 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:15])=[C:4]([NH:8]NC(=O)C(C)C)[CH:5]=[CH:6][CH:7]=1.[OH2:16].Cl.[OH-].[Na+]>C1C2C(=CC=CC=2)CCC1.CCOC(C)=O.CO>[Br:1][C:2]1[C:3]([CH3:15])=[C:4]2[C:5]([C:3]([CH3:15])([CH3:4])[C:2](=[O:16])[NH:8]2)=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)NNC(C(C)C)=O)C
Name
CaH
Quantity
0.356 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCCC2=CC=CC=C12
Step Two
Name
Quantity
1.63 mL
Type
reactant
Smiles
O
Name
Quantity
1.63 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred at 200° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C. and to the mixture
CUSTOM
Type
CUSTOM
Details
At 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture then was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography over silica gel

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC1=CC=C2C(C(NC2=C1C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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